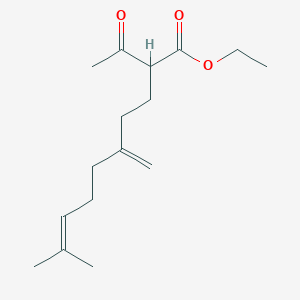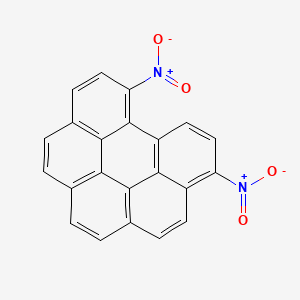
BENZO(ghi)PERYLENE, 5,8-DINITRO-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(ghi)perylene, 5,8-dinitro-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound that consists of a benzo(ghi)perylene core with two nitro groups attached at the 5 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo(ghi)perylene, 5,8-dinitro- typically involves the nitration of benzo(ghi)perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for benzo(ghi)perylene, 5,8-dinitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions and purification processes to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: Benzo(ghi)perylene, 5,8-dinitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonating agents.
Major Products:
Oxidation: Oxidized derivatives of benzo(ghi)perylene, 5,8-dinitro-.
Reduction: Benzo(ghi)perylene, 5,8-diamino-.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Benzo(ghi)perylene, 5,8-dinitro- is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, benzo(ghi)perylene, 5,8-dinitro- can be used as a probe to study the interactions of PAHs with biological systems. Its nitro groups can be modified to introduce various functional groups, making it useful for labeling and tracking in biological experiments.
Medicine: While direct medical applications of benzo(ghi)perylene, 5,8-dinitro- are limited, its derivatives may have potential as therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a candidate for drug development research.
Industry: In the industrial sector, benzo(ghi)perylene, 5,8-dinitro- can be used in the production of advanced materials, such as organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in electronic devices.
作用机制
The mechanism of action of benzo(ghi)perylene, 5,8-dinitro- involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and DNA damage. The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with nucleophilic sites in biological molecules.
相似化合物的比较
Benzo(ghi)perylene: The parent compound without nitro groups.
Benzo(a)pyrene: Another PAH with a similar structure but different substitution pattern.
Dibenz(a,h)anthracene: A PAH with a different arrangement of aromatic rings.
Uniqueness: Benzo(ghi)perylene, 5,8-dinitro- is unique due to the presence of nitro groups at specific positions on the benzo(ghi)perylene core These nitro groups impart distinct chemical reactivity and properties to the compound, making it different from other PAHs
属性
CAS 编号 |
83292-25-5 |
|---|---|
分子式 |
C22H10N2O4 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
2,15-dinitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H10N2O4/c25-23(26)16-10-8-15-21-14(16)7-5-12-3-1-11-2-4-13-6-9-17(24(27)28)22(15)20(13)18(11)19(12)21/h1-10H |
InChI 键 |
SFCASHHOWLOBOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C4=C1C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C6=C3C(=C(C=C6)[N+](=O)[O-])C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


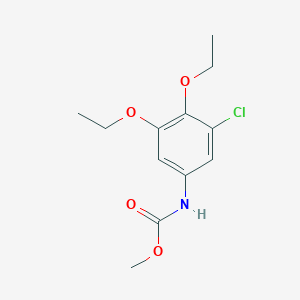

![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
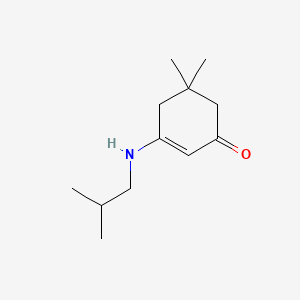
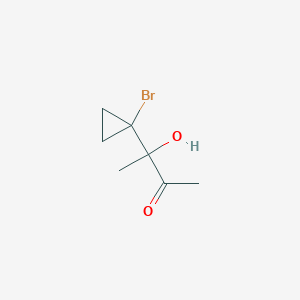
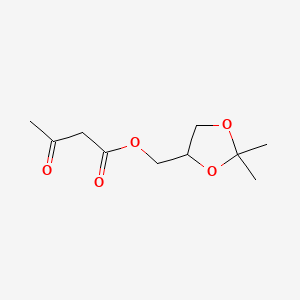
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
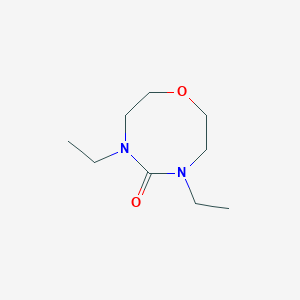
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
